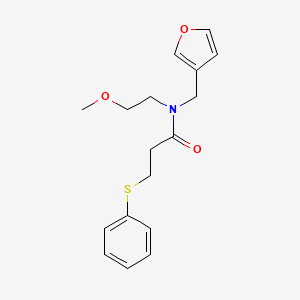

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide is a propanamide derivative featuring a furan-3-ylmethyl group, a 2-methoxyethyl substituent, and a phenylthio moiety. The compound’s structure combines aromatic (furan, phenyl), ether (methoxyethyl), and thioether (phenylthio) functionalities, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-11-9-18(13-15-7-10-21-14-15)17(19)8-12-22-16-5-3-2-4-6-16/h2-7,10,14H,8-9,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLTTMOZGLDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Attachment of the Methoxyethyl Group: This step might involve the alkylation of a suitable precursor with 2-methoxyethyl halide under basic conditions.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Formation of the Propanamide Backbone: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction of the amide group could produce the corresponding amine.

Scientific Research Applications

“N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” could have various applications in scientific research:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Exploration as a candidate for drug development, particularly if it exhibits biological activity.

Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogues with Furan Substituents

- N-(furan-2-ylmethyl)-3-phenylpropanamide (, Table 1, 3k):

This compound shares a furanmethyl group and propanamide backbone but differs in the position of the furan substituent (2-ylmethyl vs. 3-ylmethyl). The 3-position in the target compound may confer distinct electronic effects due to altered resonance in the furan ring. Additionally, the absence of a phenylthio group in 3k reduces its lipophilicity compared to the target compound. The methoxyethyl group in the target compound further enhances solubility in polar solvents, which is absent in 3k.

Thioether-Containing Propanamides

- Reference Compounds P6 and P10 (): These pesticidal propanamides feature fluorinated thioether groups: P6: 3-((3,3,3-Trifluoropropyl)thio) group. P10: 3-(((2,2-Difluorocyclopropyl)methyl)thio) group. The target compound’s phenylthio group is bulkier and less electronegative than the fluorinated alkyl/cyclopropyl substituents in P6 and P10.

Sulfonamide and Hydroxamic Acid Derivatives

- Sulfonamido Propanamides ():

Compounds such as (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) incorporate sulfonamide and pyrazole groups. Sulfonamides are more polar than thioethers, leading to higher solubility in aqueous media. The target compound’s phenylthio group may enhance membrane permeability compared to sulfonamide derivatives. - Hydroxamic Acids ():

Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) exhibit metal-chelating properties, which are absent in the target compound. This suggests the target is less likely to act as a metalloenzyme inhibitor (e.g., histone deacetylases) but may have alternative mechanisms of action.

Research Implications

The structural nuances of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide suggest it occupies a unique niche among propanamide derivatives. Its phenylthio group and furan-3-ylmethyl substituent may synergize to enhance interactions with hydrophobic biological targets, as seen in pesticidal analogues . Further studies should explore its stability, toxicity, and activity in comparative assays with the cited compounds.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H19N1O2S1

- Molecular Weight : 303.39 g/mol

The presence of a furan moiety, methoxyethyl group, and phenylthio group contributes to its diverse biological interactions.

- Antioxidant Activity : Compounds containing furan rings have been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Properties : The phenylthio group may enhance the compound's ability to disrupt microbial cell membranes, leading to antimicrobial effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Pharmacological Effects

- Anti-inflammatory : The compound has demonstrated potential in reducing inflammation in animal models.

- Anticancer : Research has indicated that similar furan derivatives can induce apoptosis in cancer cells, suggesting a potential for anticancer activity.

Data Table of Biological Activities

Study 1: Antioxidant and Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant and antimicrobial activities of various furan derivatives, including this compound. The results indicated that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, along with strong radical scavenging properties.

Study 2: Anti-inflammatory Effects in Vivo

In a controlled experiment involving rat models of induced inflammation, the administration of the compound resulted in a notable decrease in paw edema compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Study 3: Anticancer Potential

Research conducted on MCF-7 breast cancer cells revealed that the compound triggered apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.